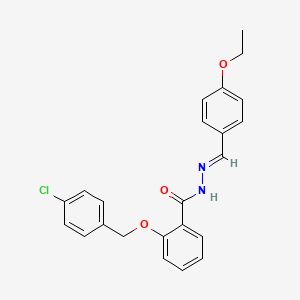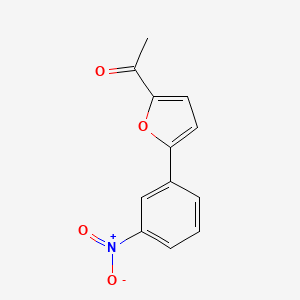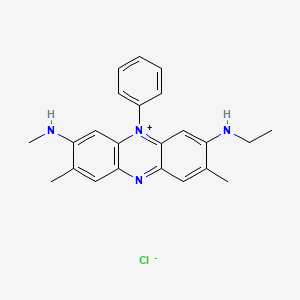
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes multiple substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethylamino and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final Quaternization: The final step involves the quaternization of the phenazine nitrogen with methyl chloride to form the phenazin-5-ium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Alkyl halides and amines are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Methylphenazine: A derivative with a single methyl group.
Ethylphenazine: A derivative with a single ethyl group.
Uniqueness
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is unique due to its multiple substituents, which enhance its biological activity and chemical stability. The presence of both ethylamino and methylamino groups provides a balance of hydrophilic and hydrophobic properties, making it more versatile in various applications compared to simpler phenazine derivatives.
Properties
CAS No. |
6411-47-8 |
|---|---|
Molecular Formula |
C23H25ClN4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-N-ethyl-8-N,3,7-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C23H24N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)26-20-11-15(2)18(24-4)13-22(20)27(23)17-9-7-6-8-10-17;/h6-14H,5H2,1-4H3,(H,24,25);1H |
InChI Key |
VCNJWWSUJVAKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=[N+](C3=C(C=C(C(=C3)NC)C)N=C2C=C1C)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


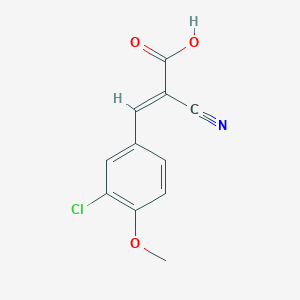


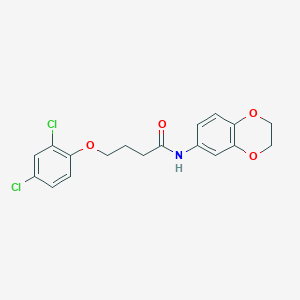
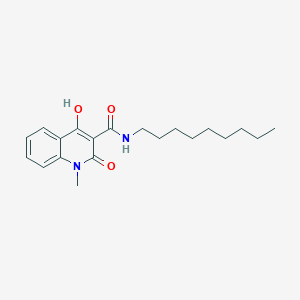

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

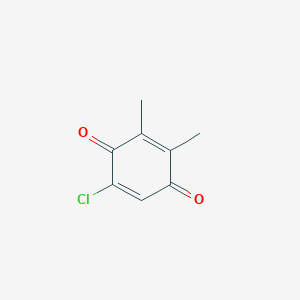
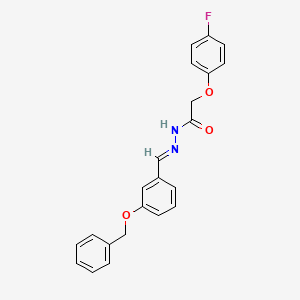
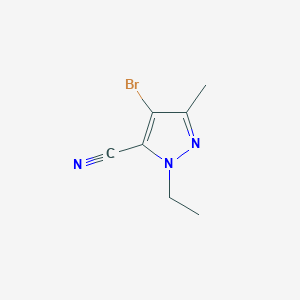
![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
